molecular formula C9H13N5O B177723 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one CAS No. 10201-21-5

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one

Cat. No. B177723
CAS RN: 10201-21-5
M. Wt: 207.23 g/mol
InChI Key: NGOBZCXLWFGBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one (also known as MTHFR) is an enzyme that plays a crucial role in the metabolism of folate and homocysteine. This enzyme is essential for the synthesis of DNA, RNA, and proteins, as well as for the methylation of DNA and other molecules. The malfunction of this enzyme has been linked to a variety of health problems, including birth defects, cardiovascular disease, and cancer.

Mechanism of Action

MTHFR catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, which is a crucial step in the synthesis of DNA, RNA, and proteins. This reaction also plays a critical role in the methylation of DNA and other molecules. Methylation is an essential process that regulates gene expression and other cellular functions.
Biochemical and Physiological Effects
The malfunction of MTHFR has been linked to various biochemical and physiological effects. For example, reduced MTHFR activity has been associated with elevated levels of homocysteine, which is a risk factor for cardiovascular disease. MTHFR polymorphisms have also been linked to an increased risk of neural tube defects and other birth defects.

Advantages and Limitations for Lab Experiments

MTHFR is an essential enzyme for many cellular processes, making it a valuable target for research. However, the complexity of its regulation and the impact of genetic variations on its activity can make studying MTHFR challenging. Additionally, the use of recombinant DNA technology to produce MTHFR can be expensive and time-consuming.

Future Directions

There are several future directions for research on MTHFR. One area of focus is the development of new therapies that target MTHFR activity to treat or prevent health conditions associated with its malfunction. Another area of research is the identification of new genetic variations that affect MTHFR activity and their impact on health outcomes. Finally, there is a need for further investigation into the complex regulation of MTHFR and its interaction with other cellular processes.

Synthesis Methods

The synthesis of MTHFR can be achieved through various methods, including chemical synthesis and recombinant DNA technology. Chemical synthesis involves the use of organic chemistry techniques to create the molecule from simpler building blocks. Recombinant DNA technology involves the insertion of the MTHFR gene into a bacterial or yeast host, which then produces the enzyme through fermentation.

Scientific Research Applications

MTHFR has been the subject of extensive scientific research, particularly in the fields of genetics, biochemistry, and medicine. Studies have investigated the role of MTHFR in various health conditions, including neural tube defects, cardiovascular disease, and cancer. Research has also focused on the genetic variations that affect MTHFR activity and their impact on health outcomes.

properties

IUPAC Name

2-amino-6,7,7-trimethyl-3,8-dihydropteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-4-9(2,3)14-6-5(11-4)7(15)13-8(10)12-6/h1-3H3,(H4,10,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOBZCXLWFGBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(NC1(C)C)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611922
Record name 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one

CAS RN

10201-21-5
Record name 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.